1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
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Overview
Description
1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is a complex organic compound that features a sulfonylurea group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminoethyl group and a sulfonylurea moiety suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea typically involves multiple steps. One common approach is to start with 4-(2-Aminoethyl)benzenesulfonamide, which is then reacted with an isocyanate derivative of trans-4-methylcyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential as a biochemical probe or inhibitor.
Medicine: Due to its sulfonylurea structure, it may have applications in the development of antidiabetic drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: A precursor in the synthesis of the target compound.
Glimepiride: A sulfonylurea hypoglycemic agent used in the treatment of diabetes.
Des(5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide: A degradation product of Glimepiride.
Uniqueness: 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is unique due to its combination of an aminoethyl group and a sulfonylurea moiety, which may confer distinct chemical and biological properties compared to other sulfonylurea compounds.
Properties
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-methylcyclohexyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-2-6-14(7-3-12)18-16(20)19-23(21,22)15-8-4-13(5-9-15)10-11-17/h4-5,8-9,12,14H,2-3,6-7,10-11,17H2,1H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXKGJBULWABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41176-98-1 |
Source
|
Record name | 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041176981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4-(2-AMINOETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y04O3X1M2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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